molecular formula C8H3ClN2S B12995595 7-Chlorobenzo[d]thiazole-4-carbonitrile

7-Chlorobenzo[d]thiazole-4-carbonitrile

Cat. No.: B12995595
M. Wt: 194.64 g/mol
InChI Key: VWCHYBYBBGUZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chlorobenzo[d]thiazole-4-carbonitrile is a heterocyclic compound that features a benzothiazole ring substituted with a chlorine atom at the 7th position and a nitrile group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorobenzo[d]thiazole-4-carbonitrile typically involves the reaction of 4-chloro-2-aminobenzenethiol with a suitable nitrile source under specific conditions. One common method involves the use of sodium sulfite (Na2S2O5) as a catalyst in the presence of substituted aldehydes . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

7-Chlorobenzo[d]thiazole-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

    Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the compound’s oxidation state.

Scientific Research Applications

7-Chlorobenzo[d]thiazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chlorobenzo[d]thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been found to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition disrupts bacterial cell division and growth, making it a potential antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chlorobenzo[d]thiazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for developing new compounds with tailored properties for specific applications.

Biological Activity

7-Chlorobenzo[d]thiazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article reviews the current understanding of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a chlorinated benzo[d]thiazole ring fused with a carbonitrile group. Its molecular formula is C8H4ClN2SC_8H_4ClN_2S, and it exhibits properties typical of thiazole derivatives, which are known for their pharmacological versatility.

Biological Activity Overview

The biological activity of this compound has been explored across various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that compounds containing the benzo[d]thiazole scaffold, including this compound, exhibit notable antimicrobial effects. For instance, derivatives of benzothiazole have shown promising in vitro activity against Mycobacterium tuberculosis, with some compounds demonstrating better efficacy than traditional antibiotics like isoniazid. The minimum inhibitory concentration (MIC) values for these compounds suggest effective antibacterial properties against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively documented. A study highlighted that modifications to the thiazole structure could enhance antiproliferative activity against various cancer cell lines, including prostate and melanoma cells. The most potent compounds exhibited IC50 values in the low nanomolar range, indicating strong cytotoxic effects . Moreover, structure-activity relationship analyses suggest that substituents on the thiazole ring significantly influence anticancer activity .

Case Studies

  • Antitubercular Activity : A recent study synthesized several benzothiazole derivatives, including this compound, which were evaluated for their antitubercular properties. The results indicated that certain derivatives had MIC values comparable to or better than those of standard treatments .
  • Anticancer Efficacy : In another study focusing on thiazole derivatives, compounds similar to this compound were tested against prostate cancer cells. The findings revealed significant growth inhibition with IC50 values ranging from 0.7 to 1.0 μM for the most effective analogs .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural features:

  • Chlorine Substitution : The presence of chlorine at the 7-position enhances lipophilicity and may improve binding affinity to biological targets.
  • Carbonitrile Group : This functional group is critical for the compound's bioactivity, potentially facilitating interactions with target enzymes or receptors.

Properties

Molecular Formula

C8H3ClN2S

Molecular Weight

194.64 g/mol

IUPAC Name

7-chloro-1,3-benzothiazole-4-carbonitrile

InChI

InChI=1S/C8H3ClN2S/c9-6-2-1-5(3-10)7-8(6)12-4-11-7/h1-2,4H

InChI Key

VWCHYBYBBGUZDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C#N)N=CS2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.